

Spectroscopic Profile of 1,4-Difluorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Difluorobutane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-difluorobutane**. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification and characterization of **1,4-difluorobutane** in a laboratory setting.

Chemical Structure and Properties

1,4-Difluorobutane is a halogenated alkane with the chemical formula $C_4H_8F_2$. Its structure consists of a four-carbon chain with fluorine atoms attached to the terminal carbons.

Molecular Structure:

Figure 1: Chemical structure of **1,4-Difluorobutane**.

Table 1: Physical and Chemical Properties of **1,4-Difluorobutane**

Property	Value
Molecular Formula	C ₄ H ₈ F ₂
Molecular Weight	94.10 g/mol [1]
CAS Number	372-90-7[1]
Boiling Point	77.8 °C[2]
Density	0.977 g/cm ³ [2]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **1,4-difluorobutane**. These predictions are based on established computational algorithms and provide a reliable estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.5	Triplet of Triplets (tt)	4H	J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz	F-CH ₂ -CH ₂ -
~1.8	Multiplet (m)	4H	-	-CH ₂ -CH ₂ -CH ₂ -F

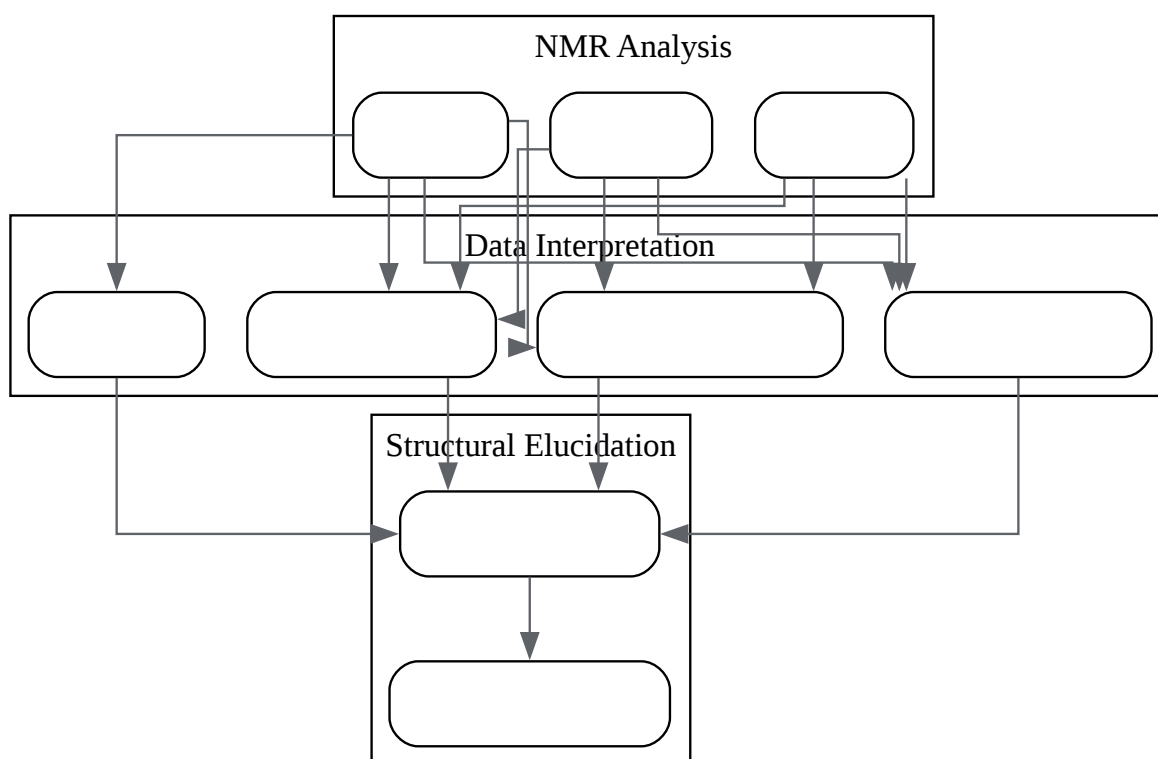
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~83	Triplet (t)	J(C,F) ≈ 165 Hz	CH ₂ -F
~27	Triplet (t)	J(C,F) ≈ 20 Hz	-CH ₂ -CH ₂ -F

Table 4: Predicted ^{19}F NMR Data (Solvent: CDCl_3 , Reference: CFCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~-218	Triplet of Triplets (tt)	$J(\text{F,H}) \approx 47 \text{ Hz}$, $J(\text{F,H}) \approx 25 \text{ Hz}$	F-CH ₂ -CH ₂ -

NMR Spectral Interpretation Workflow:

[Click to download full resolution via product page](#)Figure 2: Workflow for NMR-based structural elucidation of **1,4-Difluorobutane**.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

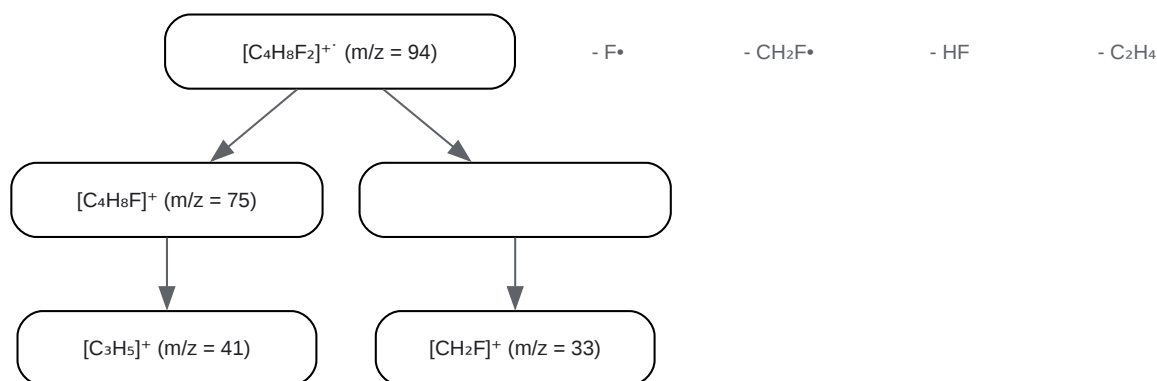
Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch
1470-1430	Medium	C-H bend (scissoring)
1150-1050	Strong	C-F stretch

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrum Fragmentation

m/z	Relative Intensity (%)	Assignment
94	5	[M] ⁺ (Molecular Ion)
75	10	[M - F] ⁺
61	100	[C ₃ H ₆ F] ⁺ (Base Peak)
41	40	[C ₃ H ₅] ⁺
33	60	[CH ₂ F] ⁺

Mass Spectrometry Fragmentation Pathway:



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Figure 3: Predicted electron ionization fragmentation pathway for **1,4-Difluorobutane**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **1,4-difluorobutane**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **1,4-difluorobutane** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- If required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg)
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg)
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2-5 seconds

- Spectral Width: -10 to 220 ppm
- ^{19}F NMR:
 - Pulse Program: Standard single-pulse (zg)
 - Number of Scans: 64-128
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -50 to -250 ppm (referenced to CFCl_3)

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of **1,4-difluorobutane** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

- Technique: Fourier Transform Infrared (FTIR)
- Scan Range: $4000\text{-}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

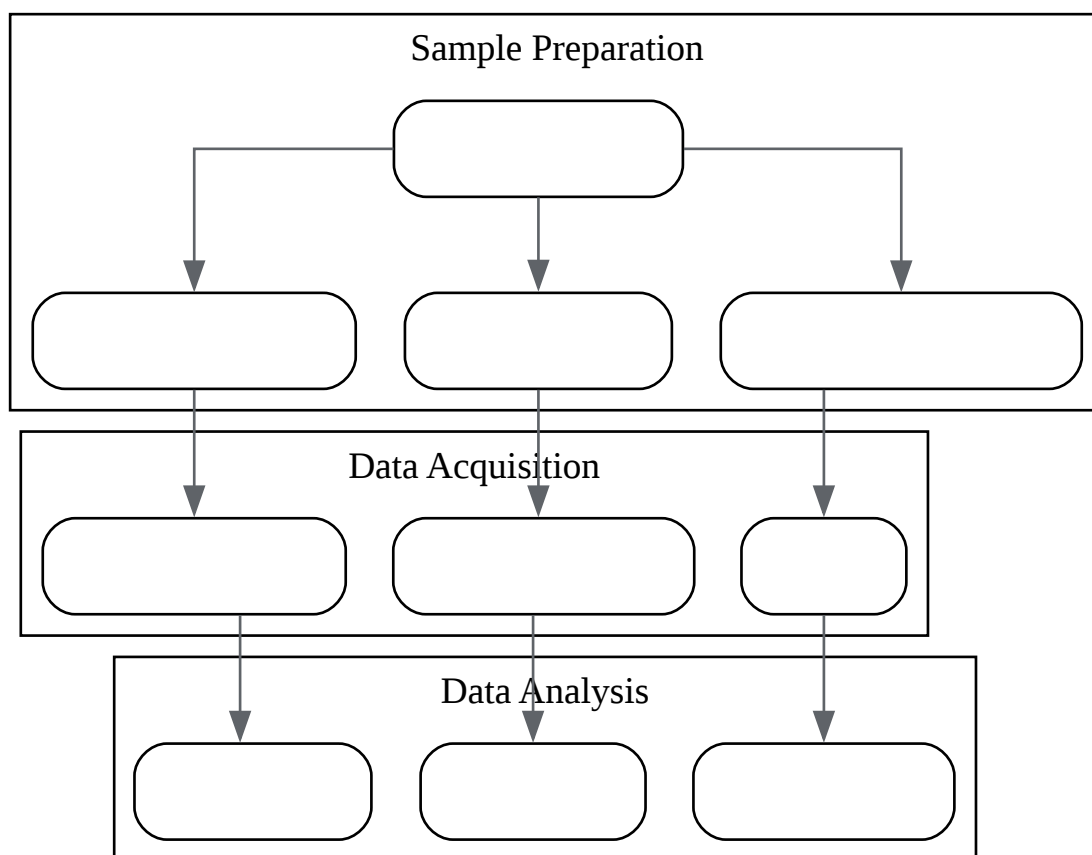
- Prepare a dilute solution of **1,4-difluorobutane** in a volatile solvent (e.g., dichloromethane or ethyl acetate).

- Inject an appropriate volume (e.g., 1 μL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

Instrument Parameters (Example):

- GC Column: Standard non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 30-200.

Experimental Workflow Overview:



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Figure 4: General workflow for the spectroscopic analysis of **1,4-Difluorobutane**.

This guide provides a foundational set of predicted data and standardized protocols to aid in the spectroscopic analysis of **1,4-difluorobutane**. Researchers are encouraged to use this information as a starting point and to optimize experimental conditions based on their specific instrumentation and research objectives.

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References

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- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Difluorobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293371#spectroscopic-data-of-1-4-difluorobutane-nmr-ir-mass-spec]

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